N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c20-23(21,16-7-4-14-22-16)17-8-9-18-10-12-19(13-11-18)15-5-2-1-3-6-15/h1-7,14,17H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFXVTIBTPKNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide typically involves the alkylation of 4-phenylpiperazine with an appropriate alkylating agent, followed by the introduction of the thiophene-2-sulfonamide group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and bases like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenylpiperazine moiety.
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide has been explored for its potential as an anticonvulsant and neuroprotective agent. Its mechanism of action involves modulation of neurotransmitter pathways, particularly through interactions with dopamine receptors.
Case Study: Anticonvulsant Activity
In a study involving rodent models of epilepsy, the compound demonstrated significant anticonvulsant properties, reducing seizure frequency and duration in a dose-dependent manner (p < 0.05). This suggests its potential utility in treating epilepsy.
Pharmacology
The compound is being investigated for its receptor-binding properties, specifically its interaction with dopamine D2 and D3 receptors. Structure-activity relationship studies indicate that modifications to the phenylpiperazine moiety can enhance binding affinity.
Case Study: Dopamine Receptor Interaction
Research utilizing radiolabeled ligand binding assays revealed that this compound selectively binds to D3 receptors with an IC50 value of approximately 50 nM. This finding supports its application in neuropsychiatric disorders where modulation of D3 receptors is beneficial.
Material Science
The unique chemical properties of this compound make it suitable for applications in developing new materials and catalysts. Its ability to undergo various chemical reactions, such as oxidation and substitution, enhances its utility in synthetic chemistry.
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene-2-sulfonamide group may contribute to the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Role of the 4-Phenylpiperazine Moiety
The 4-phenylpiperazine group is a critical determinant of bioactivity. In the compound from , its presence in an acetamide derivative correlates with anti-proliferative effects, likely due to interactions with cellular receptors or enzymes involved in apoptosis . Comparatively, in thiothixene (), the 4-methylpiperazine group contributes to CNS penetration and dopamine receptor antagonism .
Thiophene-Sulfonamide Pharmacophore
The thiophene-sulfonamide motif is shared across multiple compounds (). In , polythiophene-sulfonamides act as integrin agonists, suggesting sulfonamide groups facilitate protein-ligand interactions through hydrogen bonding or electrostatic effects . The target compound’s thiophene ring may confer metabolic stability compared to thiothixene’s thioxanthene core, which is bulkier and may limit blood-brain barrier permeability .
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanism of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure features a phenylpiperazine moiety linked to a thiophene-2-sulfonamide group through an ethyl chain. This unique configuration allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
This compound exhibits its biological effects primarily through modulation of neurotransmitter pathways. The phenylpiperazine component is known for its ability to interact with neurotransmitter receptors, particularly dopamine receptors. Initial studies suggest that this compound may act as an anticonvulsant , influencing ion channels and receptor activities involved in neuronal signaling.
Anticonvulsant Activity
Research has indicated that this compound demonstrates significant anticonvulsant properties in animal models. In a study involving rodent models of epilepsy, the compound effectively reduced seizure frequency and duration, suggesting its potential utility in treating epilepsy.
Receptor Binding Studies
The compound's interaction with dopamine receptors has been explored, particularly focusing on the D2 and D3 receptor subtypes. Structure-activity relationship (SAR) studies have shown that modifications to the phenylpiperazine moiety can enhance binding affinity and selectivity for these receptors. For instance, analogs with specific substitutions exhibited improved potency in receptor binding assays .
Study 1: Anticonvulsant Efficacy
In a controlled laboratory study, this compound was administered to mice subjected to chemically induced seizures. The results indicated a dose-dependent reduction in seizure activity, with significant differences observed compared to control groups (p < 0.05). The study concluded that the compound holds promise as a novel anticonvulsant agent.
Study 2: Dopamine Receptor Interaction
Another study focused on the compound's interaction with dopamine receptors using radiolabeled ligand binding assays. The results demonstrated that this compound selectively binds to D3 receptors with an IC50 value of approximately 50 nM. This finding supports its potential application in neuropsychiatric disorders where D3 receptor modulation is beneficial .
Applications in Research
This compound is being investigated for various applications:
- Medicinal Chemistry : As a lead compound for developing new anticonvulsants and neuroprotective agents.
- Pharmacology : Understanding receptor-ligand interactions and their implications in treating neurological disorders.
- Material Science : Exploring its chemical properties for potential use in developing new materials and catalysts .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
